molecular formula C18H16N2 B15161161 1-Benzyl-5-(2-phenylethenyl)-1H-imidazole CAS No. 654653-15-3

1-Benzyl-5-(2-phenylethenyl)-1H-imidazole

Cat. No.: B15161161
CAS No.: 654653-15-3
M. Wt: 260.3 g/mol
InChI Key: GHSFKMJBOMCLCP-UHFFFAOYSA-N
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Description

1-Benzyl-5-(2-phenylethenyl)-1H-imidazole is a heterocyclic organic compound featuring an imidazole ring substituted with a benzyl group and a phenylethenyl group

Preparation Methods

The synthesis of 1-Benzyl-5-(2-phenylethenyl)-1H-imidazole typically involves the following steps:

    Starting Materials: Benzylamine and 2-phenylethyl bromide are commonly used as starting materials.

    Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving benzylamine and a suitable aldehyde or ketone.

    Substitution Reactions: The phenylethenyl group is introduced via a substitution reaction, often using a Grignard reagent or a similar organometallic compound.

    Reaction Conditions: These reactions are typically carried out under anhydrous conditions with inert atmospheres to prevent unwanted side reactions.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

1-Benzyl-5-(2-phenylethenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the phenylethenyl group to a phenylethyl group.

    Substitution: The benzyl and phenylethenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents include halogens, organometallic compounds, and strong acids or bases. Major products formed from these reactions include various substituted imidazoles and their derivatives.

Scientific Research Applications

1-Benzyl-5-(2-phenylethenyl)-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound’s interactions with biological macromolecules are investigated to understand its potential as a therapeutic agent.

    Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-5-(2-phenylethenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways.

Comparison with Similar Compounds

1-Benzyl-5-(2-phenylethenyl)-1H-imidazole can be compared with similar compounds such as:

    1-Benzyl-5-methyl-2-(2-phenylethenyl)-1H-pyrrole: This compound has a pyrrole ring instead of an imidazole ring, leading to different chemical and biological properties.

    5-(2-Phenylethenyl)indolines: These compounds have an indoline ring and are studied for their hormonal activity.

    Styrylpyrazoles: These compounds contain a pyrazole ring and are known for their biological activity and potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

654653-15-3

Molecular Formula

C18H16N2

Molecular Weight

260.3 g/mol

IUPAC Name

1-benzyl-5-(2-phenylethenyl)imidazole

InChI

InChI=1S/C18H16N2/c1-3-7-16(8-4-1)11-12-18-13-19-15-20(18)14-17-9-5-2-6-10-17/h1-13,15H,14H2

InChI Key

GHSFKMJBOMCLCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC=C2C=CC3=CC=CC=C3

Origin of Product

United States

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